[(1E)-1-Nitroprop-1-En-2-Yl]benzene, also known as (E)-1-phenyl-2-nitropropene, is an organic compound with the molecular formula and a molecular weight of approximately 163.18 g/mol. This compound features a nitro group attached to a propene chain adjacent to a phenyl group, giving it significant reactivity and utility in organic synthesis. It typically appears as a light orange to yellow crystalline solid with a melting point ranging from 61°C to 65°C .
The biological activity of [(1E)-1-Nitroprop-1-En-2-Yl]benzene primarily relates to its derivatives, particularly amphetamines. These compounds have stimulant properties and are used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The pharmacological effects are attributed to their action on neurotransmitter systems, particularly dopamine and norepinephrine .
The synthesis of [(1E)-1-Nitroprop-1-En-2-Yl]benzene typically involves the following steps:
[(1E)-1-Nitroprop-1-En-2-Yl]benzene finds applications primarily in:
Studies on [(1E)-1-Nitroprop-1-En-2-Yl]benzene's interactions primarily focus on its derivatives' effects on biological systems. These interactions include:
Several compounds share structural similarities with [(1E)-1-Nitroprop-1-En-2-Yl]benzene. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Phenylacetone | C9H10O | Precursor for methamphetamine; lacks nitro group |
3,4-Methylenedioxyamphetamine | C11H15NO3 | Contains methylenedioxy group; used as an entactogen |
3,4-Methylenedioxymethamphetamine | C11H15NO3 | Known as MDMA; psychoactive properties |
2-Nitropropane | C3H7NO2 | Simple structure; used in organic synthesis |
The uniqueness of [(1E)-1-Nitroprop-1-En-2-Yl]benzene lies in its specific arrangement of functional groups that enable its role as a precursor for various psychoactive substances while also participating actively in organic synthesis reactions.